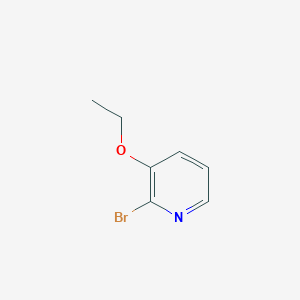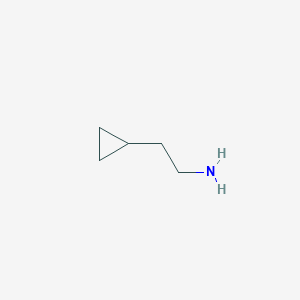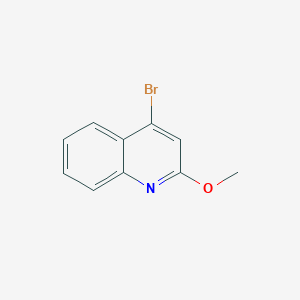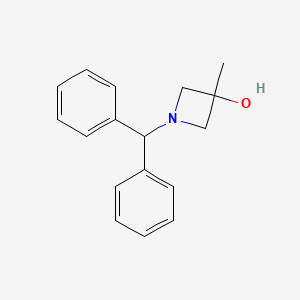
2-Bromo-3-ethoxypyridine
Descripción general
Descripción
2-Bromo-3-ethoxypyridine is a brominated pyridine derivative with an ethoxy group at the third position. It is a compound of interest due to its potential applications in various chemical reactions and syntheses. The presence of both bromo and ethoxy substituents on the pyridine ring makes it a versatile intermediate for further functionalization and transformation into more complex molecules .
Synthesis Analysis
The synthesis of brominated pyridine derivatives, including those similar to this compound, has been explored in several studies. For instance, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines has been achieved through Stille coupling and reductive symmetric coupling reactions, with yields ranging from 70 to 90% . Although not directly synthesizing this compound, these methods provide insights into the bromination of pyridine derivatives. Additionally, the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine has been reported, suggesting a potential route for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is characterized by the presence of a pyridine ring with bromine and other substituents attached to it. The structure of 2-ethoxy-3-pyridylboronic acid, a related compound, has been determined through X-ray crystallography, revealing intramolecular and intermolecular bonding patterns that could be relevant to understanding the structure of this compound .
Chemical Reactions Analysis
Brominated pyridines are known to participate in various chemical reactions. For example, 2-bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry, demonstrating the utility of brominated pyridines in synthetic applications . The reactivity of bromine atoms in brominated pyridines has been explored, with findings that include the conversion of 3,5-dibromopyridine into 3-bromo-5-ethoxypyridine using sodium ethylate . These studies highlight the potential of this compound to undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, the thermodynamic properties and luminescence behaviors of lanthanide complexes with brominated pyridines have been characterized, providing insights into the stability and reactivity of these compounds . The behavior of bromo-derivatives of ethoxypyridines when heated with hydrochloric acid has also been investigated, revealing substitution and migration reactions that could be relevant to understanding the properties of this compound .
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- 2-Bromo-3-ethoxypyridine is involved in various chemical reactions, such as when heated with aqueous hydrochloric acid, forming 2-chloro-3-hydroxypyridine and corresponding dihydroxypyridines (Hertog & Bruyn, 2010).
- It has been utilized in the synthesis of 2‐amino‐5‐ethoxypyridine, showcasing its role in producing other chemically significant compounds (Hertog et al., 2010).
- Research demonstrates that this compound can be transformed into other bromo-derivatives through various substitution reactions, indicating its versatility in chemical synthesis (Pieterse & Hertog, 2010).
Reaction Mechanisms and Kinetics
- The reactivity of this compound is also a subject of study, such as its role in the preparation of 3-acetylamino-5-ethoxypyridine, illustrating its involvement in complex organic reactions (Hertog et al., 1948).
- Studies on the reactions of this compound with lithium piperidide in piperidine have been conducted, providing insights into the reaction mechanisms involving this compound (Plas et al., 2010).
- The gas-phase thermal decomposition kinetics of this compound have been examined using density functional methods, highlighting its stability and reaction pathways under specific conditions (Márquez et al., 2012).
Applications in Molecular and Material Science
- Research into the crystal structure analysis of certain compounds derived from the condensation of this compound indicates its potential applications in material science and molecular structure analysis (Ianelli et al., 1996).
- The compound has been explored in the context of creating triply bonded diosmium(III) complexes, showcasing its potential in the development of complex metal-based structures (Johnson et al., 1990).
Mecanismo De Acción
Target of Action
Bromopyridines are often used in medicinal chemistry as building blocks for more complex molecules . They can interact with various biological targets depending on the specific structure of the final compound .
Mode of Action
Bromopyridines are known to participate in various chemical reactions, such as suzuki-miyaura coupling , which can lead to the formation of biologically active compounds . The specific interactions of 2-Bromo-3-ethoxypyridine with its targets would depend on the nature of these targets and the biochemical context.
Biochemical Pathways
Bromopyridines are often used in the synthesis of kinase inhibitors , which can affect a wide range of signaling pathways in cells. The exact pathways would depend on the specific structure of the final compound and its biological targets.
Result of Action
Bromopyridines can be used in the synthesis of various biologically active compounds . The specific effects of this compound would depend on the nature of these compounds and their interactions with biological targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of this compound and its interactions with biological targets
Safety and Hazards
2-Bromo-3-ethoxypyridine is classified under the GHS07 category for safety . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Relevant Papers I found some references related to this compound , but they do not provide further information about this specific compound. For more detailed information, it would be beneficial to consult specialized chemical databases or scientific literature.
Propiedades
IUPAC Name |
2-bromo-3-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVXDUVZKACDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442737 | |
| Record name | 2-BROMO-3-ETHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89694-54-2 | |
| Record name | 2-BROMO-3-ETHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-ethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 2-bromo-3-ethoxypyridine is heated with hydrochloric acid?
A: When this compound is heated with aqueous hydrochloric acid, two main products are formed: 2-chloro-3-hydroxypyridine and the corresponding dihydroxypyridine. [] This indicates that both the bromine atom and the ethoxy group of the original molecule are susceptible to substitution reactions under these conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)












